3-Chloro-6-ethoxy-1,2,4,5-tetrazine
Overview
Description
3-Chloro-6-ethoxy-1,2,4,5-tetrazine is a chemical compound with the molecular formula C4H5ClN4O. It belongs to the class of tetrazines, which are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms.
Scientific Research Applications
3-Chloro-6-ethoxy-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-ethoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazine ring can undergo redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 3-amino-6-ethoxy-1,2,4,5-tetrazine or 3-thio-6-ethoxy-1,2,4,5-tetrazine.
Oxidation Products: Higher oxidation states of the tetrazine ring.
Reduction Products: Reduced forms of the tetrazine ring.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to the presence of reactive sites on the tetrazine ring. The chlorine atom and the ethoxy group can be targeted by nucleophiles, leading to substitution reactions. The tetrazine ring itself can undergo redox reactions, altering its electronic properties and reactivity .
Molecular Targets and Pathways:
Nucleophilic Sites: The chlorine atom and the ethoxy group.
Redox Pathways: The tetrazine ring can participate in electron transfer reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Similar structure but lacks the ethoxy group.
3,6-Diethoxy-1,2,4,5-tetrazine: Contains two ethoxy groups instead of one chlorine and one ethoxy group.
3,6-Dimethyl-1,2,4,5-tetrazine: Contains two methyl groups instead of chlorine and ethoxy groups.
Uniqueness: 3-Chloro-6-ethoxy-1,2,4,5-tetrazine is unique due to the combination of a chlorine atom and an ethoxy group on the tetrazine ring.
Properties
IUPAC Name |
3-chloro-6-ethoxy-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJDHVHMUGFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(N=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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